molecular formula C13H9F2N3OS B057252 2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole CAS No. 92693-03-3

2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole

Katalognummer: B057252
CAS-Nummer: 92693-03-3
Molekulargewicht: 293.29 g/mol
InChI-Schlüssel: VJAIXDQDRKEAAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole ( 92693-03-3, Molecular Formula: C13H9F2N3OS) is a high-purity chemical reagent for research applications. This benzoxazole derivative is strategically designed with a difluoromethyl group linked to a 4-methylpyrimidinyl-thioether moiety, contributing to its enhanced metabolic stability and binding affinity in biological systems . This compound represents a novel class of potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). Structural biology studies confirm its mechanism of action involves binding to the reverse transcriptase enzyme, effectively inhibiting viral replication . The most promising analogue in this chemical series demonstrated significant antiviral activity with an EC50 value of 6.4 nM against HIV-1 IIIB and an excellent selectivity index exceeding 15,477, indicating high potency with low cytotoxicity . Beyond its established antiviral application, the benzoxazole scaffold is recognized for diverse pharmacological properties. Research into structurally similar compounds indicates potential for antimicrobial and anticancer activities, making this compound a valuable scaffold for broader investigative work in medicinal chemistry and drug discovery . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

CAS-Nummer

92693-03-3

Molekularformel

C13H9F2N3OS

Molekulargewicht

293.29 g/mol

IUPAC-Name

2-[difluoro-(4-methylpyrimidin-2-yl)sulfanylmethyl]-1,3-benzoxazole

InChI

InChI=1S/C13H9F2N3OS/c1-8-6-7-16-12(17-8)20-13(14,15)11-18-9-4-2-3-5-10(9)19-11/h2-7H,1H3

InChI-Schlüssel

VJAIXDQDRKEAAZ-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)SC(C2=NC3=CC=CC=C3O2)(F)F

Kanonische SMILES

CC1=NC(=NC=C1)SC(C2=NC3=CC=CC=C3O2)(F)F

Synonyme

17(S)-hydroxy Docosahexaenoic Acid; 17(S)-HDoHE

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Ursodesoxycholsäure kann durch verschiedene Verfahren synthetisiert werden, darunter mikrobiologische Prozesse und chemische Synthese. Eine bemerkenswerte Methode beinhaltet die Biotransformation von β-Sitosterol in Gegenwart spezifischer Mikroorganismen . Dieser Prozess umfasst mehrere enzymatische Schritte, um das Sterol in Ursodesoxycholsäure umzuwandeln.

Industrielle Produktionsmethoden: Die industrielle Produktion von Ursodesoxycholsäure beinhaltet oft die Verwendung von tiefen eutektischen Lösungsmitteln und Biokatalysatoren, um hohe Ausbeuten und Reinheit zu erzielen . Diese Verfahren sind umweltfreundlich und kostengünstig konzipiert, wodurch sie sich für die großtechnische Produktion eignen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ursodesoxycholsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu verändern und ihre biologische Aktivität zu verbessern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von Ursodesoxycholsäure verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen finden typischerweise unter kontrollierten Bedingungen statt, z. B. bei bestimmten Temperaturen und pH-Werten, um die gewünschten Ergebnisse zu gewährleisten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und dehydroxylierte Derivate von Ursodesoxycholsäure. Diese Derivate haben unterschiedliche biologische Aktivitäten und werden in verschiedenen wissenschaftlichen Anwendungen eingesetzt.

4. Wissenschaftliche Forschungsanwendungen

Ursodesoxycholsäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

5. Wirkmechanismus

Ursodesoxycholsäure übt seine Wirkungen aus, indem es mit spezifischen molekularen Zielstrukturen und Signalwegen im Körper interagiert. Es hilft, den Cholesterinspiegel zu regulieren, indem es die Aufnahme von Cholesterin im Darm reduziert und die Sekretion von Gallensäuren fördert . Diese Wirkung hilft, cholesterinreiche Gallensteine aufzulösen und die Leberfunktion bei Patienten mit Lebererkrankungen zu verbessern.

Wissenschaftliche Forschungsanwendungen

Ursocholic acid has a wide range of scientific research applications, including:

Wirkmechanismus

Ursocholic acid exerts its effects by interacting with specific molecular targets and pathways in the body. It helps regulate cholesterol levels by reducing the absorption of cholesterol in the intestine and promoting the secretion of bile acids . This action helps dissolve cholesterol-rich gallstones and improve liver function in patients with liver diseases.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Compound Name Structure Synthesis Steps Biological Activity Key Findings
Target Compound Benzoxazole core + difluoro-(4-methyl-pyrimidinyl-thio)methyl substituent Likely involves multi-step coupling of 4-methylpyrimidinyl-thiol with difluoromethyl benzoxazole precursors Not explicitly reported; inferred antimicrobial/anticancer activity based on analogs Hypothesized improved metabolic stability due to fluorine and pyrimidine groups
Compound G2 () [(Benzimidazole)-2-methyl thio]-5-methyl-benzoxazole Reaction of 2-(chloromethyl)benzimidazole with 2-thio-5-methyl-benzoxazole Anti-tubercular (MIC: 1.56 µg/mL), antibacterial against S. aureus (MIC: 3.12 µg/mL) Benzimidazole-benzoxazole hybrids show synergistic activity against resistant strains
Compound III () 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole Coupling of benzimidazole and benzoxazole-thiol intermediates Broad-spectrum antifungal (IC₅₀: 4–8 µM), moderate anticancer (IC₅₀: 12–25 µM) Thioether linkage enhances membrane permeability
Pantoprazole Related Compound B () 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole Substitution of sulfonyl group with thioether in proton pump inhibitors Not bioactive as a drug; structural impurity in Pantoprazole Thioether analogs exhibit reduced acid stability compared to sulfonyl derivatives
Thiazolyl/Isoxazolyl Derivatives () E.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide Multi-step nucleophilic substitutions and coupling reactions Anticancer (IC₅₀: 0.5–2 µM), antiviral (HCV protease inhibition) Thiazole/isoxazole substituents enhance kinase inhibition and cellular uptake

Structural and Functional Comparisons

  • Core Modifications: The target compound’s benzoxazole core differs from benzimidazole-based analogs (e.g., Compound G2, Pantoprazole derivatives). Replacement of benzimidazole (Compound III) with pyrimidine introduces a nitrogen-rich aromatic system, which may improve DNA/RNA-targeting capabilities in antimicrobial or anticancer applications .
  • Substituent Effects: The 4-methyl-pyrimidinyl-thio group in the target compound contrasts with simpler thioether substituents (e.g., methyl-thio in Compound G2). Pyrimidine’s electron-withdrawing nature could enhance binding to enzymes like dihydrofolate reductase (DHFR), a target in antifolate therapies . Difluoromethyl groups are known to mimic hydroxyl or methyl groups while conferring metabolic resistance to oxidative degradation, a feature observed in fluorinated pharmaceuticals like Pantoprazole .
  • Biological Activity Trends: Thioether-linked benzoxazoles (e.g., Compound III) demonstrate superior antifungal activity compared to sulfonyl analogs, likely due to enhanced lipophilicity . Pyrimidine-containing analogs () show nanomolar potency in kinase inhibition, suggesting the target compound may excel in targeted cancer therapies .

Biologische Aktivität

2-[Difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole, also known by its ligand code YKN, is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H9F2N3OS, with a molecular weight of 293.29 g/mol. The compound consists of a benzoxazole ring linked to a pyrimidine moiety via a thioether bridge and incorporates difluoromethyl groups, enhancing its biological properties and solubility characteristics.

PropertyValue
Molecular FormulaC13H9F2N3OS
Molecular Weight293.29 g/mol
IUPAC Name2-[difluoro-(4-methylpyrimidin-2-yl)sulfanylmethyl]-1,3-benzoxazole
CAS Number92693-03-3

The biological activity of this compound is primarily attributed to its role as a ligand for various protein targets. It has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV research, where it binds to the reverse transcriptase enzyme, inhibiting viral replication . The difluoromethyl group enhances binding affinity and metabolic stability compared to non-fluorinated analogs.

Antimicrobial and Anticancer Properties

Compounds that share structural features with this compound have shown promising antimicrobial and anticancer activities. For instance, benzoxazole derivatives are known to exhibit significant antibacterial and antifungal properties. The incorporation of fluorine atoms is associated with improved interaction with biological targets, leading to enhanced efficacy in therapeutic applications .

Case Studies and Research Findings

  • HIV Reverse Transcriptase Inhibition : A study analyzing the crystal structure of HIV-1 reverse transcriptase in complex with difluoromethylbenzoxazole derivatives demonstrated that these compounds effectively inhibit enzyme activity at low concentrations, suggesting their potential as therapeutic agents against HIV .
  • Fluorinated Benzoxazoles : Research indicates that fluorinated benzoxazoles exhibit superior bioavailability and metabolic stability compared to their non-fluorinated counterparts. This property is crucial for developing effective drugs with prolonged action in the body .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds reveal that modifications to the thioether linkage and the introduction of additional functional groups can significantly enhance biological activity. This emphasizes the importance of structural optimization in drug design.

Potential Applications

Given its biological activity, this compound holds promise for various applications:

  • Antiviral Therapy : As an NNRTI for treating HIV infections.
  • Antimicrobial Agents : Potential development into drugs targeting bacterial and fungal infections.
  • Cancer Treatment : Further research could elucidate its role in anticancer therapies.

Q & A

Q. What are the established synthetic routes for 2-[difluoro-[(4-methyl-pyrimidinyl)-thio]methyl]-benzoxazole, and how can reaction conditions be optimized for yield?

The synthesis of benzoxazole derivatives typically involves nucleophilic substitution or coupling reactions. For example, thioether linkages (e.g., C–S bond formation) can be achieved by reacting a benzoxazole precursor with a thiol-containing pyrimidine derivative under basic conditions (e.g., triethylamine) in solvents like THF . Optimization may include adjusting stoichiometry, reaction time (e.g., 6–8 hours), or temperature (room temperature vs. reflux). Catalysts such as palladium complexes (e.g., bis(triphenylphosphine)palladium dichloride) can improve coupling efficiency, as seen in analogous heterocyclic syntheses . Yield improvements (e.g., up to 88%) are often achieved via recrystallization (ethanol) or column chromatography .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on spectroscopic and analytical methods:

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., difluoromethyl and pyrimidinyl-thio groups) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., via ESI-TOF) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to validate purity .
  • Melting Point : Sharp melting ranges (e.g., 168–170°C) indicate crystallinity and homogeneity .

Q. What preliminary biological activities have been reported for structurally similar benzoxazole derivatives?

Analogous compounds exhibit antimicrobial, antitumor, and anti-inflammatory properties. For instance, 5-[(4-nitrophenyl)acetamido]-2-(4-tert-butylphenyl)benzoxazole showed antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) via disruption of cell membrane integrity . Anticancer activity in pyrimidine-thioether derivatives is linked to kinase inhibition or DNA intercalation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Docking studies (e.g., using AutoDock Vina) model interactions with biological targets, such as binding to the ATP pocket of kinases. For example, benzoxazole-thioether derivatives showed binding energies of −8.2 kcal/mol to EGFR kinase, correlating with in vitro cytotoxicity . Molecular dynamics (MD) simulations further assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictory data in bioactivity assays (e.g., high in vitro potency vs. low in vivo efficacy)?

Discrepancies may arise from poor solubility, metabolic instability, or off-target effects. Solutions include:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • SAR Analysis : Modify substituents (e.g., replacing pyrimidinyl with isoxazolyl) to balance potency and pharmacokinetics .
  • Metabolic Profiling : Use LC-MS to identify degradation products and guide structural optimization .

Q. How do substituent variations (e.g., difluoro vs. trifluoro groups) impact physicochemical and pharmacological properties?

Fluorine atoms influence lipophilicity (LogP), metabolic stability, and target affinity. For example:

  • Difluoro vs. Trifluoro : Difluoro groups reduce LogP by ~0.5 compared to trifluoro analogs, improving aqueous solubility but potentially lowering membrane permeability .
  • Thioether Linkers : Replacing thioether (-S-) with sulfonyl (-SO2_2-) decreases electron density, altering binding to cysteine-rich enzyme active sites .

Q. What experimental controls are critical in assessing this compound’s mechanism of action?

  • Positive/Negative Controls : Use known kinase inhibitors (e.g., imatinib) or inactive analogs to validate target specificity .
  • Cytotoxicity Assays : Include non-cancerous cell lines (e.g., HEK293) to differentiate selective vs. general toxicity .
  • Enzyme Kinetics : Measure IC50_{50} values under varied ATP concentrations to confirm competitive inhibition .

Methodological Challenges

Q. How can solvent and catalyst selection address low yields in large-scale synthesis?

Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while Pd/C or CuI catalysts promote cross-coupling reactions. For instance, substituting THF with DMF increased yields from 70% to 85% in analogous benzoxazole syntheses .

Q. What analytical techniques identify and quantify degradation products under stress conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC-MS detect hydrolysis or oxidation products. For example, exposure to UV light generated a sulfoxide derivative, confirmed by 19^19F NMR shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole
Reactant of Route 2
2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.